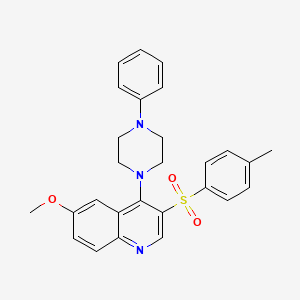

6-Methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of ongoing research. There are numerous synthesis protocols reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Applications De Recherche Scientifique

Antitubercular Agents

One significant application of quinoline derivatives, closely related to 6-Methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline, is in the development of potential antitubercular agents. Research has synthesized new series of quinoline-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines to evaluate their in vitro antimycobacterial activity. Certain compounds from these series have shown promising activity against Mycobacterium tuberculosis H37Rv strain, indicating their potential as lead molecules for tuberculosis treatment (Thomas et al., 2011).

Fluorescence and Quantum Chemical Investigations

Quinoline derivatives have also been explored for their fluorescence properties. A study on multi-substituted quinoline derivatives, starting from eugenol, highlighted their crystal structures and fluorescence characteristics. These derivatives exhibit pH-dependent fluorescence, potentially useful for biological and chemical sensors (Le et al., 2020).

Antibacterial Activity

The green synthesis of quinoxaline sulfonamides from quinoline derivatives has been investigated for antibacterial activities. This research demonstrated an efficient method for synthesizing quinoxalines, which were then evaluated against various bacterial strains, showing significant antibacterial properties (Alavi et al., 2017).

Antitumor Activity

Quinoline derivatives have been synthesized and studied for their antitumor activity. Compounds with quinoline moieties have been found to possess DNA intercalative properties, cytotoxicity, and the ability to induce topoisomerase II-dependent DNA cleavage, showing potential as antitumor agents in both in vitro and in vivo models (Yamato et al., 1989).

Zinc(II)-Specific Fluorescing Agents

Research into quinoline derivatives has led to the synthesis of zinc(II)-specific fluorophores, such as Zinquin ester and Zinquin acid. These compounds have applications in studying biological zinc(II), showcasing the versatility of quinoline derivatives in developing specialized fluorescent indicators (Mahadevan et al., 1996).

Propriétés

IUPAC Name |

6-methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S/c1-20-8-11-23(12-9-20)34(31,32)26-19-28-25-13-10-22(33-2)18-24(25)27(26)30-16-14-29(15-17-30)21-6-4-3-5-7-21/h3-13,18-19H,14-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSGIZBKMHACNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Methoxyimino)methyl]-3-oxo-1,3-bis[4-(trifluoromethyl)anilino]-1-propenyl acetate](/img/structure/B2399345.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2399351.png)

![1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2399353.png)

![2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2399361.png)

![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-chlorophenyl)acetamide](/img/structure/B2399363.png)